

Initial In Vitro Efficacy of 264W94: A Technical Overview

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Compound of Interest

Compound Name: 264W94

Cat. No.: B1244617

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of **264W94**, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). The content herein is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro Inhibition of Bile Acid Transport

The in vitro potency of **264W94** has been evaluated across multiple preclinical models. The compound demonstrates competitive inhibition of the sodium-dependent uptake of taurocholic acid, a primary bile acid. The key quantitative metrics from these initial studies are summarized in the table below.

Parameter	Test System	Substrate	Value	Reference
IC50	Rat Brush Border	10 μ M	0.24 μ M	[1] [2]
	Membrane	[3 H]Taurocholic		
	Vesicles	Acid		
IC50	Monkey Brush	10 μ M	0.41 μ M	[1] [2]
	Border	[3 H]Taurocholic		
	Membrane	Acid		
Ki	Chinese Hamster	Taurocholic Acid	0.2 μ M	[1]
	Ovary (CHO)			
	Cells Expressing			
	Human IBAT			

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to determine the efficacy of **264W94**.

Preparation of Rat Ileal Brush Border Membrane Vesicles (BBMVVs)

This protocol outlines the isolation of BBMVVs from the rat small intestine, a critical step for the subsequent transport inhibition assays.

- Animal Preparation and Tissue Collection:
 - Male Sprague-Dawley rats are euthanized in accordance with institutional guidelines.
 - The small intestine is promptly excised, and the distal ileum is identified and isolated.
 - The ileal segment is flushed with ice-cold saline to remove luminal contents.
- Mucosal Scraping and Homogenization:

- The ileal segment is opened longitudinally, and the mucosal layer is gently scraped off using a glass slide.
- The collected mucosa is suspended in a homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1).
- Homogenization is performed using a tissue homogenizer (e.g., Polytron) at a specified speed and duration to disrupt the cells without damaging the brush border membranes.
- Magnesium Precipitation and Centrifugation:
 - The homogenate is subjected to magnesium chloride (MgCl_2) precipitation (typically 10-20 mM final concentration) to aggregate and pellet intracellular organelles and basolateral membranes.
 - The mixture is incubated on ice for 15-20 minutes with gentle stirring.
 - A low-speed centrifugation step (e.g., 3,000 x g for 15 minutes) is performed to pellet the aggregated contaminants.
- Isolation of Brush Border Membranes:
 - The supernatant, enriched with brush border membrane fragments, is collected and subjected to high-speed centrifugation (e.g., 30,000 x g for 30 minutes) to pellet the BBMV.
 - The resulting pellet is resuspended in a suitable buffer for the transport assay (e.g., a buffer containing mannitol and a pH buffer like HEPES/Tris).
- Vesicle Characterization:
 - The purity of the BBMV preparation is assessed by measuring the enrichment of brush border-specific marker enzymes (e.g., alkaline phosphatase, sucrase) relative to the initial homogenate.
 - Protein concentration of the vesicle suspension is determined using a standard protein assay (e.g., Bradford assay).

Sodium-Dependent Taurocholic Acid Uptake Inhibition Assay

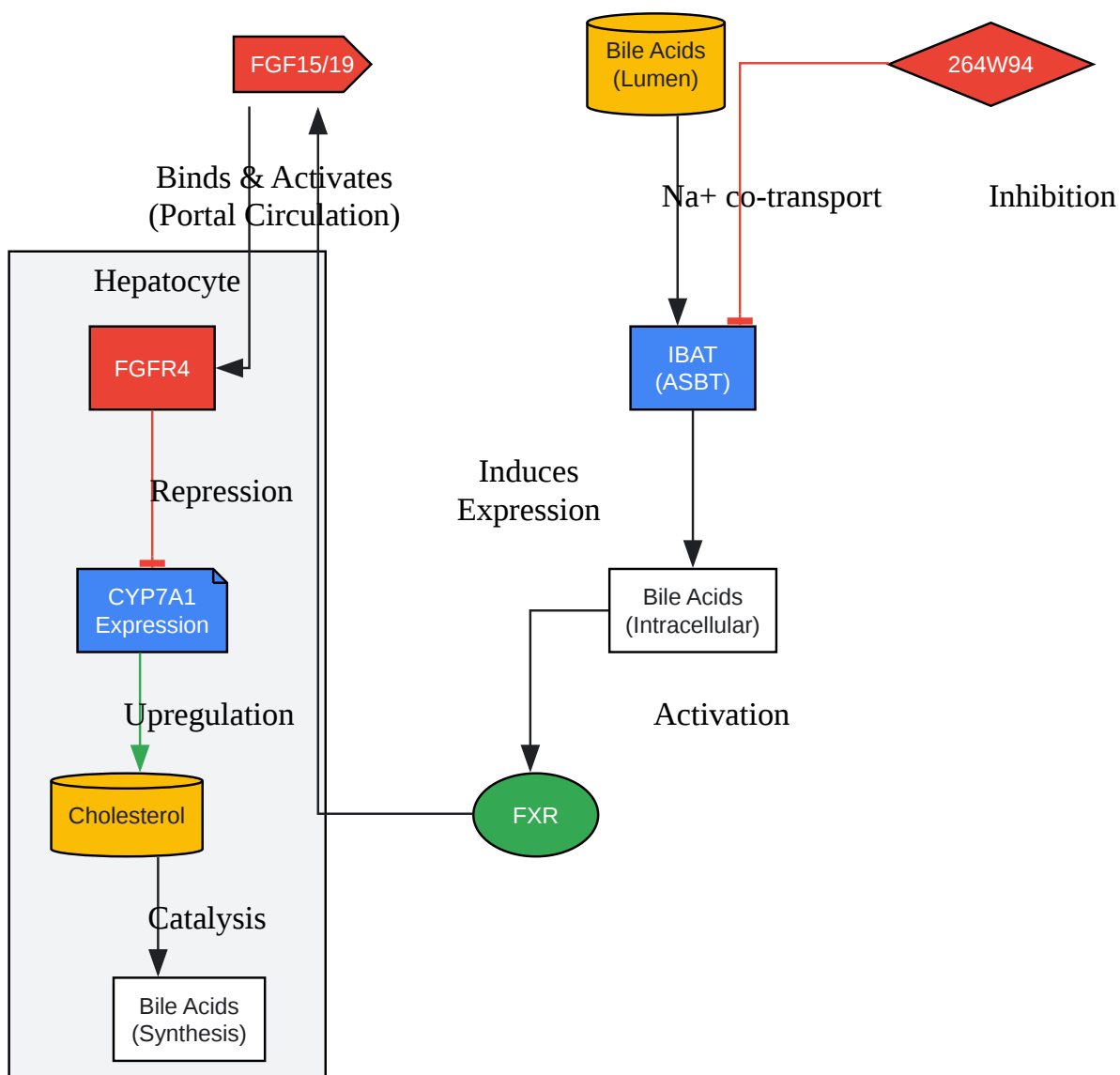
This assay quantifies the inhibitory effect of **264W94** on the transport of taurocholic acid into BBMV.

- Assay Setup:
 - The assay is typically performed in a 96-well plate format.
 - BBMVs are pre-incubated at the desired temperature (e.g., 25°C or 37°C).
- Incubation:
 - The reaction is initiated by adding the BBMV suspension to an incubation buffer containing a sodium salt (to establish an inward sodium gradient), a radiolabeled substrate ($[^3\text{H}]$ Taurocholic Acid), and varying concentrations of the inhibitor, **264W94**.
 - Control wells contain the vehicle solvent in place of the inhibitor.
 - The incubation is carried out for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
- Termination of Uptake:
 - The transport process is rapidly terminated by adding an ice-cold stop solution (e.g., a buffer without sodium) to the reaction mixture.
 - The mixture is then immediately filtered through a membrane filter (e.g., a 0.45 μm nitrocellulose filter) under vacuum to separate the vesicles from the incubation medium.
- Washing and Scintillation Counting:
 - The filters are washed with additional ice-cold stop solution to remove any non-transported radiolabeled substrate.
 - The filters are then placed in scintillation vials with a scintillation cocktail.

- The amount of radioactivity trapped within the vesicles on the filter is quantified using a liquid scintillation counter.
- Data Analysis:
 - The rate of sodium-dependent taurocholate uptake is calculated for each inhibitor concentration.
 - The IC₅₀ value, the concentration of **264W94** that inhibits 50% of the taurocholate uptake, is determined by fitting the data to a dose-response curve.

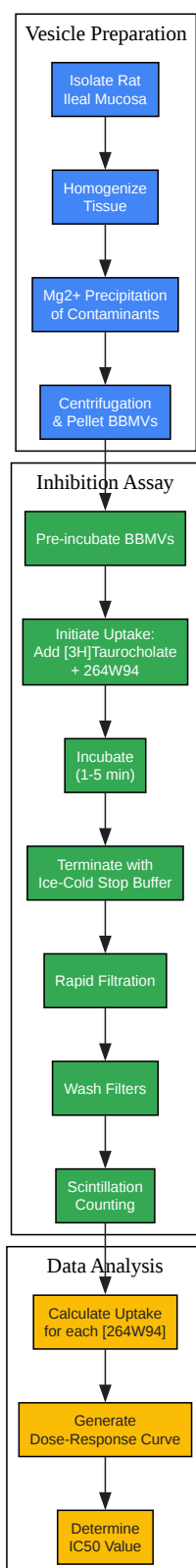
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro studies of **264W94**.



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Caption: Mechanism of Action of **264W94**



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Caption: Experimental Workflow for In Vitro Inhibition Assay

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References

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